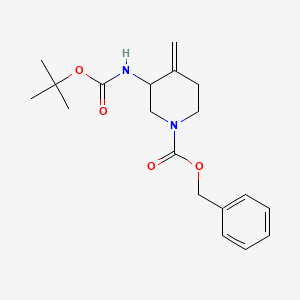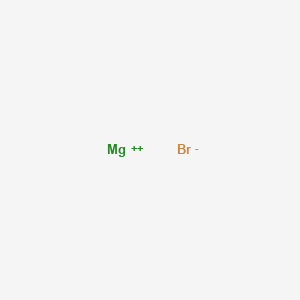
Magnesium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bromide is an inorganic compound with the chemical formula MgBr₂. It is composed of one magnesium atom and two bromine atoms. This compound is typically found as a white crystalline solid and is highly soluble in water. Magnesium bromide is known for its various applications in chemistry, medicine, and industry due to its unique properties.
Méthodes De Préparation
Magnesium bromide can be synthesized through several methods:
Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to form magnesium bromide and water or carbon dioxide, respectively.
Direct Reaction: Elemental magnesium can react directly with bromine under controlled conditions.
Industrial Production: Industrially, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid and then crystallizing the product above 0°C to obtain the hexahydrate form.
Analyse Des Réactions Chimiques
Magnesium bromide undergoes various chemical reactions:
Lewis Acid Catalysis: It acts as a Lewis acid catalyst in organic synthesis, such as in aldol reactions.
Substitution Reactions: Magnesium bromide can participate in substitution reactions, where it can be converted to other magnesium halides like magnesium chloride when treated with chlorine.
Formation of Grignard Reagents: Magnesium bromide can be used to form Grignard reagents, which are essential in organic synthesis for forming carbon-carbon bonds.
Applications De Recherche Scientifique
Magnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent and in the synthesis of various organic compounds.
Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant due to its depressive impact on the central nervous system.
Industry: It serves as a catalyst in several industrial processes, enhancing reaction efficiency and cost-effectiveness.
Mécanisme D'action
The mechanism of action of magnesium bromide involves its role as a Lewis acid. In organic synthesis, it facilitates reactions by accepting electron pairs from other molecules, thereby stabilizing reaction intermediates and enhancing reaction rates . In medicinal applications, magnesium bromide’s sedative effects are due to its ability to depress the central nervous system, although the exact molecular targets and pathways are not fully understood .
Comparaison Avec Des Composés Similaires
Magnesium bromide can be compared with other magnesium halides:
Magnesium Chloride (MgCl₂): Similar to magnesium bromide, it is highly soluble in water and used in various industrial applications.
Magnesium Iodide (MgI₂): This compound shares similar properties but is less commonly used.
Magnesium Fluoride (MgF₂): Unlike magnesium bromide, magnesium fluoride is less soluble in water and is used in optical applications due to its transparency to ultraviolet light.
Magnesium bromide stands out due to its specific applications in organic synthesis and medicinal uses, which are not as prominent for other magnesium halides.
Propriétés
Formule moléculaire |
BrMg+ |
|---|---|
Poids moléculaire |
104.21 g/mol |
Nom IUPAC |
magnesium;bromide |
InChI |
InChI=1S/BrH.Mg/h1H;/q;+2/p-1 |
Clé InChI |
QINUQMKKKJWFBE-UHFFFAOYSA-M |
SMILES canonique |
[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


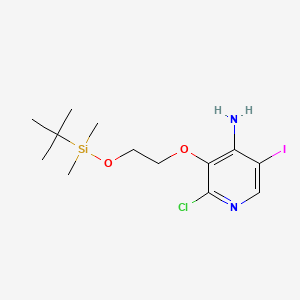
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
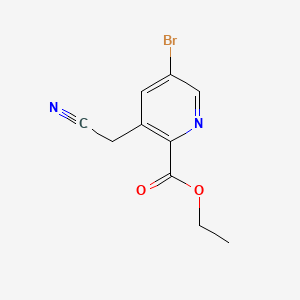
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
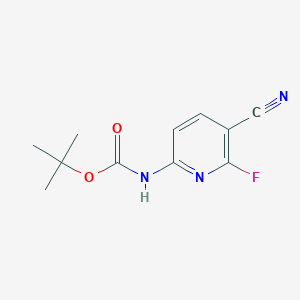
![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
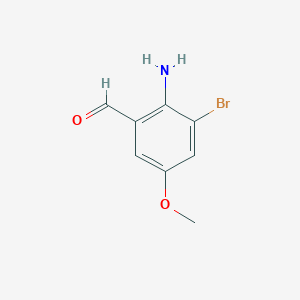
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
